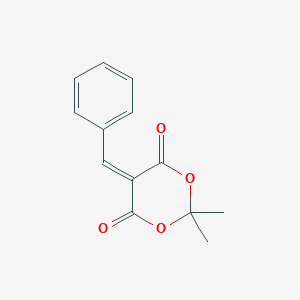

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile synthon in organic synthesis. This compound features a benzylidene group conjugated to the dioxane-dione core, enabling diverse reactivity in Knoevenagel condensations, Michael additions, and multicomponent reactions . Its planar structure and electron-deficient alkene moiety make it a key intermediate for synthesizing heterocycles, natural products, and pharmaceuticals. The compound’s crystal packing and conformational flexibility are influenced by substituents on the benzylidene group, as evidenced by X-ray diffraction studies .

Eigenschaften

IUPAC Name |

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOBZIVAQBVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344843 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-54-6 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between an aromatic aldehyde and Meldrum’s acid in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or water, and the product is obtained after filtration and purification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and catalysts is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzylidene carboxylic acids.

Reduction: Benzyl derivatives.

Substitution: Various substituted dioxane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Heterocycles

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a critical building block for the synthesis of various heterocycles. It can be transformed into different derivatives through reactions such as Knoevenagel condensation and Michael addition. Notable derivatives include:

- Pyrazolidinones : These are synthesized from arylidene Meldrum's acids and are significant in pharmacology for their anti-inflammatory properties .

- Lactams : The compound can be converted into lactams, which are essential components in the synthesis of antibiotics and other pharmaceuticals .

- Carbocycles : Its reactivity allows for the formation of carbocycles that can be further functionalized for diverse applications .

Table 1: Selected Derivatives from this compound

| Derivative Type | Reaction Type | Applications |

|---|---|---|

| Pyrazolidinones | Condensation | Anti-inflammatory drugs |

| Lactams | Cyclization | Antibiotics |

| Carbocycles | Functionalization | Organic materials |

Medicinal Chemistry

Biological Activity

Research has indicated that derivatives of 5-benzylidene Meldrum's acid exhibit various biological activities. These include:

- Antimalarial Agents : Some studies have shown that compounds derived from this structure possess antimalarial properties, potentially serving as lead compounds for drug development .

- Antioxidants : The compound has been investigated for its antioxidant activities, which can help mitigate oxidative stress-related diseases .

- Platelet Aggregation Inhibitors : Certain derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .

Material Science

UV Filters in Cosmetics

this compound has been explored as a photostable UV filter in cosmetic formulations. Its ability to absorb UV radiation makes it a valuable ingredient in sunscreens and other skin care products . This application is particularly relevant given the increasing demand for effective sun protection agents.

Case Studies

Synthesis of Aromatic Oximas and Thiosemicarbazones

A recent study utilized 5-benzylidene Meldrum's acid derivatives to synthesize aromatic oximas and thiosemicarbazones. These compounds are important intermediates in the development of various pharmaceuticals and agrochemicals. The study highlighted the efficiency of using this compound as a precursor due to its high yield and ease of modification .

Wirkmechanismus

The mechanism of action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved include the inhibition of sirtuin enzymes, which play a role in cellular regulation and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Variations

The benzylidene moiety’s substituents significantly alter molecular conformation and intermolecular interactions:

Key Insights :

- Electron-withdrawing groups (e.g., -F, -OH) enhance hydrogen-bonding interactions, stabilizing specific conformations .

- Bulky substituents (e.g., dichlorophenyl) may reduce crystallinity or alter packing efficiency .

Key Insights :

- Ionic liquids and solvent-free methods improve sustainability for the parent compound .

- Bulky or electron-deficient aldehydes (e.g., indenylidene) reduce yields due to steric or electronic factors .

Key Insights :

- Electron-donating groups (e.g., -OH) enhance antioxidant activity .

- Heteroaromatic substituents (e.g., furan) enable material science applications .

Spectroscopic and Physical Properties

Substituents influence NMR shifts and melting points:

Key Insights :

Biologische Aktivität

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (commonly referred to as benzylidene Meldrum's acid) is an organic compound with the molecular formula C13H12O4. It is a derivative of Meldrum's acid and is known for its significant biological and chemical properties. This article explores its biological activity, including its potential antimicrobial effects, enzyme inhibition capabilities, and applications in drug development.

Chemical Structure and Properties

The structure of this compound features a dioxane ring with a benzylidene substituent. This configuration contributes to its reactivity and biological activity.

Molecular Formula : C13H12O4

Molecular Weight : 232.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating various derivatives of Meldrum's acid found that certain compounds showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission in both human and insect systems. This property highlights its potential use in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the Royal Society of Chemistry, various derivatives of this compound were tested against pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 64 | Pseudomonas aeruginosa |

Case Study 2: Enzyme Inhibition

A separate study published in the journal Bioorganic & Medicinal Chemistry examined the inhibition of AChE by 5-benzylidene derivatives. The compound displayed an IC50 value of 25 µM, indicating its potential as a lead compound for developing new AChE inhibitors.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 25 | Acetylcholinesterase |

| Standard Inhibitor | 10 | Acetylcholinesterase |

The biological activity of this compound is thought to arise from its ability to interact with various biological targets due to its electrophilic nature. The dioxane moiety can undergo nucleophilic attack from biological nucleophiles such as thiols or amines, leading to the formation of adducts that can disrupt normal cellular functions.

Q & A

Q. How are spectroscopic and crystallographic data reconciled when anomalies arise (e.g., unexpected NMR splitting)?

- Methodological Answer : Dynamic effects (e.g., rotameric equilibria) may cause split NMR signals. Variable-temperature NMR or X-ray crystallography can confirm conformational locking. For example, restricted rotation of the benzylidene group at low temperatures simplifies splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.